![molecular formula C18H20ClNO3 B3092344 tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate CAS No. 122745-41-9](/img/structure/B3092344.png)

tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate

Übersicht

Beschreibung

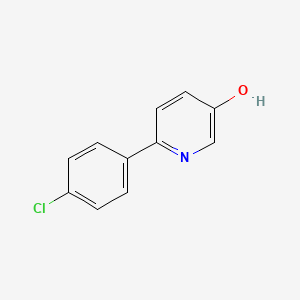

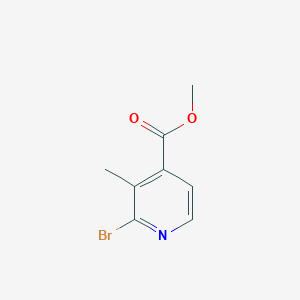

“tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate” is a complex organic compound. It contains a tert-butyl group, a chloromethyl group, a hydroxy group, and a carboxylate group attached to a benzo[e]indole core .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a polycyclic core. The tert-butyl group is a bulky alkyl group, the chloromethyl group is a good leaving group, the hydroxy group can participate in hydrogen bonding, and the carboxylate group is a good nucleophile .Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions. For example, the chloromethyl group could undergo nucleophilic substitution reactions, the hydroxy group could be involved in condensation reactions, and the carboxylate group could participate in esterification or amidation reactions .Wissenschaftliche Forschungsanwendungen

Oxidation Catalyst

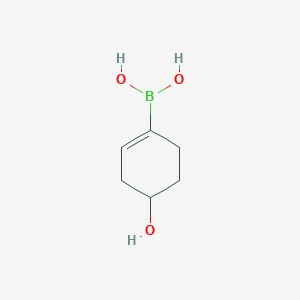

tert-Butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a related compound to tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate, has been shown to act as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols. This oxidation process results in the formation of α,β-unsaturated carbonyl compounds from a variety of primary and secondary allylic and benzylic alcohols, without affecting non-allylic alcohols (Shen et al., 2012).

Synthesis of Related Compounds

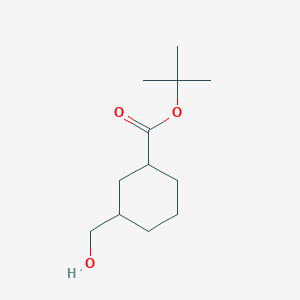

The tert-butyl esters of indole-5-carboxylic acid and related compounds, including this compound, can be synthesized by reacting appropriate carboxylic acids with tert-butyl trichloroacetimidate. This method offers a convenient approach for obtaining various tert-butyl esters of 5-carboxylic acids of heterocyclic compounds (Fritsche et al., 2006).

Cytotoxic Activity in Cancer Research

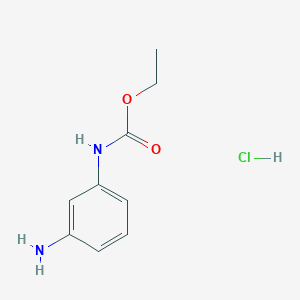

A series of racemic indole C5-O-substituted seco-cyclopropylindole compounds, related to this compound, were synthesized and tested for cytotoxic activity against human cancer cell lines. The study found that compounds with small-sized sulfonyl substituents exhibited similar levels of activity as doxorubicin against all tested cell lines, indicating potential applications in cancer research (Choi & Ma, 2010).

Wirkmechanismus

Target of Action

It is known that the compound is an analog of the naturally occurring antitumor agents the duocarmycins, yatakemycin, and cc-1065 . These agents act by sequence selective DNA alkylation , suggesting that N-Boc-seco-CBI may also target DNA in a similar manner.

Mode of Action

The mode of action of N-Boc-seco-CBI involves the interaction with its targets, likely DNA, leading to changes in the DNA structure. The compound is a simple alkylation subunit analog , which suggests that it may alkylate DNA, causing DNA damage and leading to cell death

Biochemical Pathways

Given its similarity to duocarmycins, yatakemycin, and cc-1065 , it is likely that N-Boc-seco-CBI affects pathways related to DNA repair and cell cycle regulation. Alkylation of DNA can lead to DNA damage, triggering the DNA damage response pathway and potentially leading to cell cycle arrest and apoptosis.

Pharmacokinetics

The introduction of a tert-butyl group into organic molecules increases their lipophilicity , which is very important for passage through the cell wall and could potentially enhance the bioavailability of the compound .

Result of Action

The result of N-Boc-seco-CBI’s action is likely the induction of DNA damage, leading to cell cycle arrest and apoptosis. This is based on the compound’s similarity to duocarmycins, yatakemycin, and CC-1065 , which are known to cause DNA damage and induce cell death.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Boc-seco-CBI. For instance, the pH of the environment can affect the stability of the compound, as the Boc group is known to be stable to basic hydrolysis but can be removed with mild acid . Additionally, the lipophilicity of the compound, enhanced by the tert-butyl group , can influence its ability to pass through the cell wall and reach its target

Biochemische Analyse

Biochemical Properties

tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate plays a crucial role in biochemical reactions, particularly in DNA alkylation. This compound interacts with DNA by forming covalent bonds with specific nucleotides, leading to the formation of DNA adducts. These interactions are facilitated by the compound’s ability to undergo nucleophilic substitution reactions, where the chloromethyl group acts as an electrophile . The enzymes and proteins involved in DNA repair mechanisms, such as DNA polymerases and ligases, are also affected by the presence of these adducts, leading to disruptions in DNA replication and transcription processes.

Cellular Effects

The effects of this compound on various types of cells are profound. This compound influences cell function by inducing DNA damage, which triggers a cascade of cellular responses. One of the primary effects is the activation of cell signaling pathways involved in DNA damage response, such as the p53 pathway. This activation leads to changes in gene expression, promoting the transcription of genes involved in cell cycle arrest and apoptosis . Additionally, the compound affects cellular metabolism by altering the activity of enzymes involved in nucleotide synthesis and repair.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with DNA at the molecular level. The compound binds to the minor groove of DNA, where it forms covalent bonds with specific nucleotides, primarily adenine and guanine. This binding results in the formation of DNA adducts, which interfere with the normal function of DNA . The presence of these adducts inhibits the activity of DNA polymerases, leading to the stalling of replication forks and the activation of DNA damage response pathways. Additionally, the compound can induce conformational changes in DNA, further disrupting its function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat. Over time, the degradation products can accumulate, potentially altering the compound’s effects on cellular function . Long-term studies have shown that prolonged exposure to the compound can lead to persistent DNA damage and changes in gene expression, which may have implications for its use in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound induces DNA damage and activates DNA damage response pathways without causing significant toxicity . At higher doses, the compound can lead to severe toxicity, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to induce noticeable biological effects. Additionally, high doses of the compound can result in adverse effects, such as inflammation and organ dysfunction.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by enzymes in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions involve the oxidation and reduction of the compound, while phase II reactions involve conjugation with molecules such as glucuronic acid and sulfate. These metabolic processes result in the formation of metabolites that are more water-soluble and can be excreted from the body. The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing its overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and nucleic acids, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters. These factors determine the compound’s bioavailability and its ability to reach target sites within the body.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell. The presence of the compound in the nucleus allows it to exert its effects on DNA replication and transcription processes. Additionally, the compound can localize to other subcellular compartments, such as the cytoplasm and mitochondria, where it may interact with other biomolecules and influence cellular function.

Eigenschaften

IUPAC Name |

tert-butyl 1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO3/c1-18(2,3)23-17(22)20-10-11(9-19)16-13-7-5-4-6-12(13)15(21)8-14(16)20/h4-8,11,21H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPQGWRHSMFTSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2=C1C=C(C3=CC=CC=C32)O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate](/img/structure/B3092268.png)

![2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092270.png)

![2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092276.png)

![2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B3092296.png)